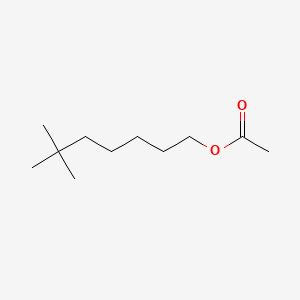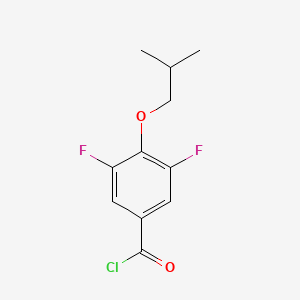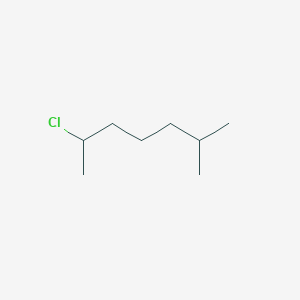
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the specific compound Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of 2-(3-(hexyloxy)phenyl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with a thiazolyl isocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea derivatives, including Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, undergo various chemical reactions such as:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Exhibits potential antibacterial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog with a similar structure but lacking the hexyloxyphenyl and thiazolyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of hexyloxyphenyl and thiazolyl groups.
N-Methyl-N’-phenylthiourea: Contains a methyl group and a phenyl group.
Uniqueness
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the hexyloxyphenyl and thiazolyl groups, which enhance its chemical reactivity and biological activity compared to simpler thiourea derivatives.
Propriétés
Numéro CAS |
172505-81-6 |
|---|---|
Formule moléculaire |
C18H25N3OS2 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[2-(3-hexoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C18H25N3OS2/c1-2-3-4-5-12-22-16-8-6-7-15(14-16)9-10-19-17(23)21-18-20-11-13-24-18/h6-8,11,13-14H,2-5,9-10,12H2,1H3,(H2,19,20,21,23) |
Clé InChI |
JBJMJOZCKSQFNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
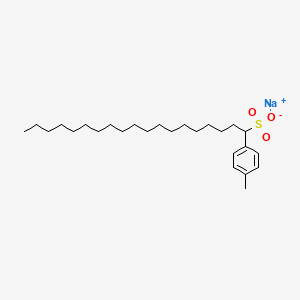


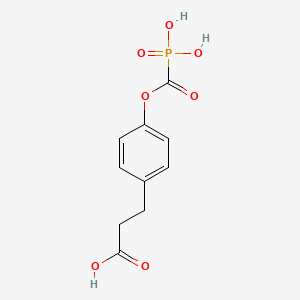

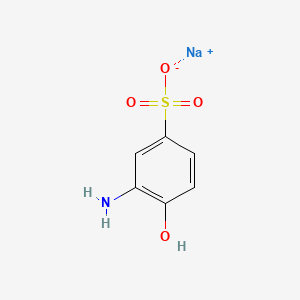
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
